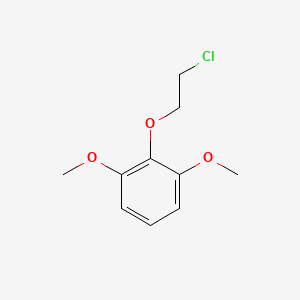

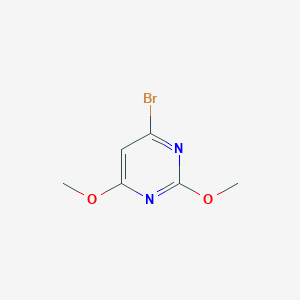

4-溴-2,6-二甲氧基嘧啶

描述

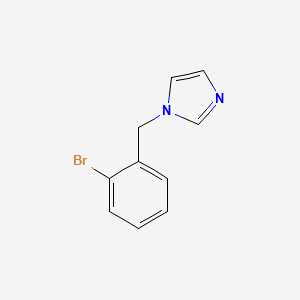

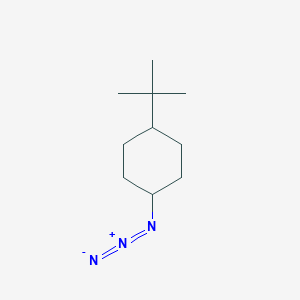

4-Bromo-2,6-dimethoxypyrimidine is a brominated pyrimidine derivative that is of interest due to its potential use as an intermediate in the synthesis of various chemical compounds, including pharmaceuticals and agrochemicals. The presence of bromine and methoxy groups on the pyrimidine ring can make it a versatile precursor for further chemical modifications.

Synthesis Analysis

The synthesis of related pyrimidine compounds has been reported in several studies. For instance, 2-amino-4,6-dimethoxypyrimidine (ADM) was prepared from 2-amino-4,6-dihydroxypyrimidine using dimethyl carbonate as a methylating agent, showcasing a method that avoids the use of conventional toxic reagents . Another study reported the synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine, which is an important intermediate in the synthesis of pyrimidines, through a multi-step process starting from commercially available methyl 2-(4-bromophenyl) acetate . These methods highlight the synthetic routes that could be adapted for the synthesis of 4-Bromo-2,6-dimethoxypyrimidine.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives has been extensively studied. For example, the crystal structure of a triazole compound containing a pyrimidinylthio group was determined, providing insights into the molecular geometry and intermolecular interactions within the crystal lattice . Similarly, the Schiff base compound 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol was characterized by X-ray single-crystal diffraction, which could be relevant for understanding the structural aspects of brominated pyrimidine derivatives .

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives has been explored in various contexts. Bromination reactions of activated indoles, including 4,6-dimethoxyindoles, have been successfully carried out, indicating that the presence of electron-withdrawing groups can facilitate such reactions . This suggests that the bromination of pyrimidine derivatives, such as 4-Bromo-2,6-dimethoxypyrimidine, could be achieved under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be influenced by their substituents. The preparation of complexes of 4,6-dimethylpyrimidine-2-one with divalent metal ions demonstrated the ambidentate ligand behavior of the pyrimidine derivative, which could be relevant for understanding the binding properties of 4-Bromo-2,6-dimethoxypyrimidine . Additionally, the synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine using novel and simple processes highlights the importance of such intermediates for the preparation of green novel pesticides .

科学研究应用

1. Uracil衍生物的合成

使用4-溴-2,6-二甲氧基嘧啶开发了一种新的合成途径,用于合成4,5-二官能基化的尿嘧啶。这种化学和区域选择性的溴/镁交换反应在药物合成中具有重要应用,如氧嘧啉和依米替 (Boudet & Knochel, 2006)。

2. 钯催化反应

4-溴-2,6-二甲氧基嘧啶用于钯催化的羰基甲氧基乙烯化和噻吩基化反应。这些过程发生在水中,突显了该化合物在环境友好化学合成中的作用 (Bašnák等,1997)。

3. 脱卤研究

对2-卤代嘧啶(包括4-溴-2,6-二甲氧基嘧啶)的脱卤研究表明,这些化合物在与热碘化氢处理时会发生特定的化学转化。这对各种嘧啶衍生物的合成具有重要意义 (Brown & Waring, 1973)。

4. 溶解度和溶剂化分析

研究了4-溴-2,6-二甲氧基嘧啶在不同溶剂混合物中的溶解度,为了解其优先溶剂化性能提供了见解。这项研究对于了解该化合物在各种化学环境中的行为至关重要 (Zheng et al., 2019)。

5. 嘧啶衍生物的合成

该化合物参与了各种嘧啶衍生物的合成,包括尿嘧啶-5-和腺嘌呤-8-磷酸,这些化合物在药物化学和药物开发中具有潜在应用 (Maruyama et al., 1983)。

6. 抗叶酸化合物的合成

4-溴-2,6-二甲氧基嘧啶在非经典抗叶酸的合成中发挥作用,这些化合物因其对癌症治疗中靶向二氢叶酸还原酶的潜在抑制作用而备受关注 (Gangjee et al., 1991)。

7. 抗肿瘤活性

从4-溴-2,6-二甲氧基嘧啶合成的化合物(如BW301U)的研究表明,其对哺乳动物二氢叶酸还原酶具有显著的脂溶性抑制作用,并对特定癌细胞系具有抗肿瘤活性 (Grivsky et al., 1980)。

8. 双吡啶化合物的合成

该化合物用于合成复杂分子,如2,2′,6,6′-四甲氧基-4,4′-二苯基膦酰基-3,3′-双吡啶,这些分子在材料科学和配位化学中非常重要 (Yu-yan, 2004)。

9. 微波辅助合成

4-溴-2,6-二甲氧基嘧啶参与了微波辅助合成过程,实现了具有潜在抗增殖活性的化合物的快速高效生产 (Patel et al., 2022)。

安全和危害

未来方向

4-Bromo-2,6-dimethoxypyrimidine has garnered tremendous attention in scientific circles due to its unique and valuable properties . It has dynamic roles in medicinal and agrochemical industries . Based on their strategies and applications, benzimidazole derivatives have become a focus for organic chemists .

属性

IUPAC Name |

4-bromo-2,6-dimethoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2/c1-10-5-3-4(7)8-6(9-5)11-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFHOSMVQVHFCSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20461255 | |

| Record name | 4-Bromo-2,6-dimethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2,6-dimethoxypyrimidine | |

CAS RN |

60186-89-2 | |

| Record name | 4-Bromo-2,6-dimethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(Bromomethyl)phenyl]-1,3-benzothiazole](/img/structure/B1338877.png)

![6,7-Dihydro-5H-cyclopenta[C]pyridin-3-amine](/img/structure/B1338895.png)